N-Phenylmaleimide
Overview
Description
N-Phenylmaleimide is an organic compound with the molecular formula C10H7NO2. It is characterized by a five-membered ring structure with an N-aryl substitution, which imparts unique properties to the compound. This compound is known for its remarkable thermal resistance and is used in various applications, including polymer chemistry and materials science .
Mechanism of Action
Target of Action
N-Phenylmaleimide (NPMI) is a compound with a unique five-membered ring and N-aryl substituted structure . It is primarily used as a precursor in the synthesis of various compounds due to its biological properties . The primary targets of NPMI are the molecules it reacts with during synthesis, such as maleic anhydride and substituted anilines .
Mode of Action
NPMI interacts with its targets through a series of chemical reactions. The synthesis of a substituted this compound involves two steps: the reaction of maleic anhydride with a substituted aniline to produce maleanilic acid, followed by its conversion to this compound . The resulting this compound can then be used as a dienophile in a Diels–Alder reaction with furan .
Biochemical Pathways
The biochemical pathways affected by NPMI are primarily related to its role in synthesis reactions. As a precursor, NPMI is involved in the production of various compounds through the Diels–Alder reaction . This reaction is a cornerstone of organic chemistry, allowing for the efficient synthesis of six-membered rings .
Result of Action
The primary result of NPMI’s action is the production of various compounds through synthesis reactions. For example, the introduction of NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) main chain improves their thermal resistance properties . Furthermore, the incorporation of NPMI results in a visible and rapid discoloration that is reversible under acid or base conditions .
Action Environment
The action of NPMI is significantly influenced by the reaction environment. Factors such as the presence of other reactants, the temperature, and the pH can all affect the efficiency of the synthesis reactions involving NPMI . For instance, the introduction of a base catalyst during the alcoholysis of PVAc/NPMI leads to a visible and rapid discoloration .
Biochemical Analysis
Biochemical Properties
N-Phenylmaleimide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to alkylate myosin’s Cys-707 (SH1) and Cys-697 (SH2), which significantly affects myosin’s interaction with actin and its ability to hydrolyze MgATP . These interactions highlight the compound’s potential in modulating enzyme activity and protein function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying specific cysteine residues on proteins, it can alter their function and stability, leading to changes in cellular behavior. For instance, the alkylation of myosin by this compound affects muscle contraction and cellular motility .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with cysteine residues on proteins. This alkylation process can inhibit or activate enzymes, depending on the target protein. For example, the interaction with myosin’s SH1 and SH2 sites inhibits its ATPase activity, thereby affecting muscle contraction . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and protein function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and impaired physiological functions. Threshold effects have been observed, highlighting the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For instance, its interaction with myosin influences energy metabolism in muscle cells, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to cysteine residues on proteins also affects its distribution and activity within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on protein function and cellular processes. For example, its interaction with myosin in muscle cells highlights its role in the cytoskeleton and contractile machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylmaleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with aniline. The process typically includes the following steps:
Acylation Synthesis: Maleic anhydride is reacted with aniline in the presence of a catalyst and an organic solvent to form maleanilic acid.
Cyclodehydration: The maleanilic acid undergoes cyclodehydration to form this compound.
Another method involves the use of phosphorus pentoxide or phosphorus trichloride to treat maleanilic acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced by mixing and stirring a catalyst, an organic solvent, a polymerization inhibitor, and maleic anhydride in a reaction kettle. The mixture is heated, and aniline is continuously added. The reaction mixture is then subjected to reflowing, dehydrating, acid-base neutralization, layering, washing, cooling, and crystallization to obtain high-yield and high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Phenylmaleimide undergoes various chemical reactions, including:
Cycloaddition Reactions: It acts as a dipolarophile in 1,3-cycloaddition reactions with nitrones, forming crystalline adducts of dienes.
Substitution Reactions: It can react with strong bases to form salts.
Common Reagents and Conditions
Cycloaddition: Common reagents include nitrones and dienes, with reactions typically conducted under mild conditions.
Substitution: Strong bases are used to form salts of this compound.
Major Products
The major products formed from these reactions include various crystalline adducts and salts, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Phenylmaleimide has a wide range of scientific research applications:
Polymer Chemistry: It is used to improve the thermal resistance and structural stiffness of polymers when copolymerized with other vinyl monomers.
Biological Research: It serves as a fluorescence probe and is used in energy transfer investigations and as a component of biologically active molecules.
Materials Science: It is employed in the synthesis of materials with unique properties, such as color cycle change properties in polyvinyl alcohol/N-Phenylmaleimide copolymers.
Comparison with Similar Compounds
Similar Compounds
N-Ethylmaleimide: Known for its use as an irreversible inhibitor of cysteine peptidases.
N-Phenylmaleimide Derivatives: Include compounds like N-(p-methoxyphenyl)maleimide and N-(p-ethoxyphenyl)maleimide, which have similar structures but different substituents.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable copolymers with a wide range of monomers. Its thermal resistance and structural stiffness make it particularly valuable in polymer chemistry and materials science .
Properties
IUPAC Name |
1-phenylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBROSJWZYGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Record name | N-PHENYLMALEIMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-57-9 | |
Record name | 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25101-57-9 | |
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DSSTOX Substance ID |
DTXSID0041274 | |
Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid | |
Record name | N-PHENYLMALEIMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
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Boiling Point |
324 °F at 12 mmHg (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Solubility |
Sparingly soluble (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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CAS No. |
941-69-5 | |
Record name | N-PHENYLMALEIMIDE | |
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Record name | N-Phenylmaleimide | |
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Record name | N-Phenylmaleimide | |
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Record name | N-Phenylmaleimide | |
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Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
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Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
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Record name | N-phenylmaleimide | |
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Record name | N-PHENYLMALEIMIDE | |
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Melting Point |
192 to 194 °F (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Retrosynthesis Analysis
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